molecular formula C16H18N2OS B2867539 1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea CAS No. 400736-79-0

1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea

Cat. No.: B2867539
CAS No.: 400736-79-0
M. Wt: 286.39
InChI Key: YPDPHDIAHHPERX-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea, also known as MMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives have been synthesized and characterized to study their structural properties and potential applications. For instance, a study involved the synthesis and characterization of a new thiourea compound, focusing on its molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies. This compound showed significant binding energy with B-DNA and exhibited cytotoxic nature against specific cell lines, revealing its potential in drug discovery and molecular biology research (Mushtaque et al., 2016).

Biological Activities

Research on thiourea derivatives also extends to their biological activities, including their interactions with DNA and potential anticancer properties. A study on nitrosubstituted acyl thioureas demonstrated their ability to interact with DNA through cyclic voltammetry and UV-vis spectroscopy, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Quantum Chemical and Computational Studies

Quantum chemical and computational studies are essential for understanding the molecular properties and interactions of thiourea derivatives. For example, the synthesis, characterization, and evaluation of radiolabeled glutaminyl cyclase inhibitor for potential detection of Alzheimer's disease demonstrated the importance of computational studies in assessing the permeability of compounds through the blood-brain barrier and their therapeutic effects (Brooks et al., 2015).

Antimicrobial and Enzyme Inhibition Activities

The antimicrobial activities and potential as enzyme inhibitors of thiourea derivatives have been investigated, highlighting their significance in developing new therapeutic agents. A study on thiophene thiourea derivatives revealed their potent inhibitory activity against bacterial acetyl-CoA carboxylase, suggesting their role as potential antimicrobial agents (Vikram et al., 2021).

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-6-3-4-9-15(12)18-16(20)17-11-13-7-5-8-14(10-13)19-2/h3-10H,11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDPHDIAHHPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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